Natriumsulfaklozin

Übersicht

Beschreibung

Sulfaclozin (Natrium) ist ein Sulfonamid-Derivat mit signifikanten antibakteriellen und antikokzidiostatischen Eigenschaften. Es wird hauptsächlich in der Veterinärmedizin zur Behandlung von Kokzidiose bei Geflügel eingesetzt, die durch Protozoenparasiten der Gattung Eimeria verursacht wird, sowie bei anderen bakteriellen Infektionen wie Geflügelcholera und Geflügeltyphus . Die Verbindung wirkt als kompetitiver Antagonist von p-Aminobenzoesäure, einem Vorläufer von Folsäure, in Protozoen und Bakterien .

Wissenschaftliche Forschungsanwendungen

Sulfaclozine (sodium) has a wide range of scientific research applications:

Wirkmechanismus

Sulfaclozin (Natrium) entfaltet seine Wirkung durch Hemmung des Enzyms Dihydrofolat-Synthetase, das für die Synthese von Folsäure in Bakterien und Protozoen essentiell ist . Durch die kompetitive Hemmung dieses Enzyms stört Sulfaclozin (Natrium) die Produktion von Folsäure, was zur Hemmung des bakteriellen und protozoischen Wachstums führt . Die molekularen Zielstrukturen sind das Enzym Dihydrofolat-Synthetase und der Folsäure-Syntheseweg .

Biochemische Analyse

Biochemical Properties

Sodium sulfaclozine plays a crucial role in biochemical reactions by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid. This inhibition disrupts the synthesis of dihydrofolic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. Sodium sulfaclozine interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By binding to this enzyme, sodium sulfaclozine prevents the incorporation of PABA into dihydropteroate, thereby inhibiting the production of folic acid and ultimately leading to the death of the protozoa or bacteria .

Cellular Effects

Sodium sulfaclozine exerts significant effects on various types of cells and cellular processes. In protozoa and bacteria, it inhibits cell growth and division by disrupting folic acid synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In poultry, sodium sulfaclozine has been shown to reduce cecal lesion scores and oocyst production in cases of Eimeria tenella infection . Additionally, it increases the average survival time in mice infected with Toxoplasma gondii when administered at a dose of 250 mg/kg per day .

Molecular Mechanism

The molecular mechanism of sodium sulfaclozine involves its competitive antagonism of PABA, which is crucial for folic acid synthesis in protozoa and bacteria. By binding to dihydropteroate synthase, sodium sulfaclozine inhibits the enzyme’s activity, preventing the formation of dihydrofolic acid. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Consequently, the growth and proliferation of the protozoa or bacteria are halted, leading to their eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium sulfaclozine have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that prolonged exposure to sodium sulfaclozine can lead to the development of resistance in some protozoa and bacteria. Additionally, long-term use of sodium sulfaclozine in poultry has been associated with rare adverse effects such as liver damage, allergic reactions, and crystal urea .

Dosage Effects in Animal Models

The effects of sodium sulfaclozine vary with different dosages in animal models. In poultry, dietary administration of sodium sulfaclozine reduces cecal lesion scores and oocyst production in a dose-dependent manner . In mice, a dose of 250 mg/kg per day increases the average survival time in cases of Toxoplasma gondii infection . High doses of sodium sulfaclozine can lead to toxic effects such as liver damage and allergic reactions .

Metabolic Pathways

Sodium sulfaclozine is involved in the metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase, which is responsible for the incorporation of PABA into dihydropteroate. By inhibiting this enzyme, sodium sulfaclozine disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA production .

Transport and Distribution

Sodium sulfaclozine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and intestines. Sodium sulfaclozine interacts with transporters and binding proteins that facilitate its movement across cell membranes. In poultry, sodium sulfaclozine has been found in muscle samples, indicating its distribution throughout the body .

Subcellular Localization

The subcellular localization of sodium sulfaclozine is primarily within the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis. Sodium sulfaclozine targets dihydropteroate synthase, an enzyme located in the cytoplasm, and prevents the incorporation of PABA into dihydropteroate. This inhibition disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, ultimately, the death of the protozoa or bacteria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sulfaclozin (Natrium) erfolgt typischerweise durch Kondensation von 2,6-Dichlorpyrazin mit Sulfanilamid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Rohprodukt wird dann durch Umkristallisation unter Verwendung eines binären Mischlösungsmittelsystems gereinigt, wodurch die Reinheit erhöht und die Produktion von salzhaltigem Abwasser reduziert wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Herstellung von Sulfaclozin (Natrium) einem ähnlichen Syntheseweg, jedoch mit optimierten Prozessbedingungen, um die Ausbeute und die Produktqualität zu verbessern. Die Verwendung geeigneter Lösungsmittel und Katalysatoren sowie kontrollierter Reaktionstemperaturen gewährleisten eine effiziente Produktion. Das Endprodukt wird durch Umkristallisation und Trocknungsprozesse erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sulfaclozin (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfaclozin (Natrium) in seine entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amin-Derivate und verschiedene substituierte Pyrazinverbindungen .

Wissenschaftliche Forschungsanwendungen

Sulfaclozin (Natrium) hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Analyse Chemischer Reaktionen

Types of Reactions

Sulfaclozine (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfaclozine (sodium) to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pyrazine compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamethoxazol: Häufig in Kombination mit Trimethoprim verwendet, um eine Vielzahl von bakteriellen Infektionen zu behandeln.

Sulfamethazin: Wird in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Nutztieren eingesetzt.

Einzigartigkeit

Sulfaclozin (Natrium) ist einzigartig in seiner starken antikokzidiostatischen Aktivität, was es besonders effektiv bei der Behandlung von Kokzidiose bei Geflügel macht. Seine Fähigkeit, die Dihydrofolat-Synthetase mit hoher Spezifität zu hemmen, trägt zu seiner Wirksamkeit gegen Protozoenparasiten bei .

Eigenschaften

CAS-Nummer |

23307-72-4 |

|---|---|

Molekularformel |

C10H9ClN4NaO2S |

Molekulargewicht |

307.71 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

InChI-Schlüssel |

TWEDRXQIEQQVHL-UHFFFAOYSA-N |

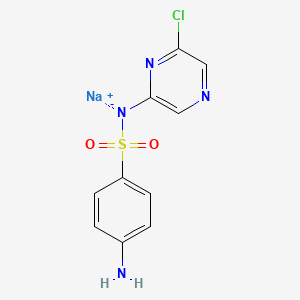

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |

Key on ui other cas no. |

23307-72-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective was Sodium Sulfaclozine in treating chickens infected with Eimeria tenella compared to the control group?

A1: The study found that Sodium Sulfaclozine, administered at a concentration of 2 mL/L, was effective in mitigating the negative effects of Eimeria tenella infection in broiler chickens []. Infected chickens treated with Sodium Sulfaclozine showed significant improvements in oocyst count, liver enzyme levels (AST, ALT, ALP), kidney function markers (uric acid, creatinine), body weight gain, hematological parameters, and protein levels compared to the untreated infected control group. Histopathological examination of tissues also supported these findings [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)

![(6-Bromobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1498863.png)

![methyl 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1498883.png)